Arotinolol, (S)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

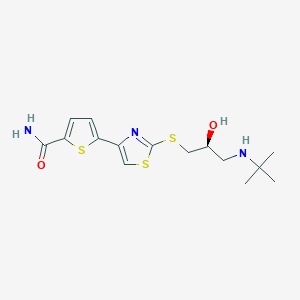

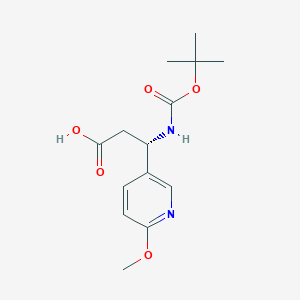

Arotinolol, (S)-, is a beta-blocker drug that is commonly used to treat hypertension and angina. It is a chiral compound that exists in two enantiomeric forms, (S)- and (R)-. The (S)-enantiomer is the active form of the drug, while the (R)-enantiomer is inactive. Arotinolol, (S)-, is an important drug in the field of cardiovascular medicine, and its synthesis, mechanism of action, and physiological effects have been extensively studied.

Mechanism of Action

Arotinolol, (S)-, works by blocking the beta-adrenergic receptors in the heart and blood vessels, which reduces the heart rate and blood pressure. By blocking these receptors, arotinolol, (S)-, reduces the workload on the heart and improves the oxygen supply to the heart muscle. In addition, arotinolol, (S)-, has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its cardioprotective effects.

Biochemical and Physiological Effects:

Arotinolol, (S)-, has several biochemical and physiological effects on the cardiovascular system. It reduces the heart rate, blood pressure, and cardiac output, which reduces the workload on the heart. Arotinolol, (S)-, also improves the oxygen supply to the heart muscle, which reduces the risk of myocardial ischemia. In addition, arotinolol, (S)-, has been shown to have antioxidant and anti-inflammatory effects, which may protect the heart from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

Arotinolol, (S)-, has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, which makes it a useful tool for studying the cardiovascular system. In addition, arotinolol, (S)-, is relatively easy to synthesize and purify, which makes it accessible to researchers. However, arotinolol, (S)-, also has some limitations for lab experiments. It is a beta-blocker drug, which means that it may have off-target effects on other systems in the body. In addition, arotinolol, (S)-, may have different effects in different animal models, which may limit its generalizability.

Future Directions

There are several future directions for the study of arotinolol, (S)-, in the field of cardiovascular medicine. One direction is to investigate the potential use of arotinolol, (S)-, in the treatment of other cardiovascular diseases, such as heart failure and arrhythmias. Another direction is to investigate the potential use of arotinolol, (S)-, in combination with other drugs, such as angiotensin-converting enzyme inhibitors and diuretics. Finally, future research could investigate the potential use of arotinolol, (S)-, in personalized medicine, where the drug is tailored to the individual patient based on their genetic and physiological characteristics.

Conclusion:

In conclusion, arotinolol, (S)-, is an important beta-blocker drug that is commonly used to treat hypertension and angina. Its synthesis, mechanism of action, and physiological effects have been extensively studied, and it has several advantages and limitations for lab experiments. There are several future directions for the study of arotinolol, (S)-, in the field of cardiovascular medicine, which may lead to new treatments and improved patient outcomes.

Synthesis Methods

The synthesis of arotinolol, (S)-, involves several steps, including the resolution of the racemic mixture of (S)- and (R)-enantiomers and the subsequent synthesis of the (S)-enantiomer. One of the most commonly used methods for the synthesis of arotinolol, (S)-, is the resolution of the racemic mixture using a chiral stationary phase in high-performance liquid chromatography (HPLC). The (S)-enantiomer is then isolated and purified using various techniques, such as recrystallization, column chromatography, and HPLC.

Scientific Research Applications

Arotinolol, (S)-, has been extensively studied for its potential applications in the field of cardiovascular medicine. Several scientific studies have investigated the efficacy and safety of arotinolol, (S)-, in the treatment of hypertension and angina. In addition, arotinolol, (S)-, has been investigated for its potential use in the treatment of other cardiovascular diseases, such as heart failure and arrhythmias.

properties

CAS RN |

139332-61-9 |

|---|---|

Molecular Formula |

C15H21N3O2S3 |

Molecular Weight |

371.5 g/mol |

IUPAC Name |

5-[2-[(2S)-3-(tert-butylamino)-2-hydroxypropyl]sulfanyl-1,3-thiazol-4-yl]thiophene-2-carboxamide |

InChI |

InChI=1S/C15H21N3O2S3/c1-15(2,3)17-6-9(19)7-21-14-18-10(8-22-14)11-4-5-12(23-11)13(16)20/h4-5,8-9,17,19H,6-7H2,1-3H3,(H2,16,20)/t9-/m0/s1 |

InChI Key |

BHIAIPWSVYSKJS-VIFPVBQESA-N |

Isomeric SMILES |

CC(C)(C)NC[C@@H](CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O |

SMILES |

CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O |

Canonical SMILES |

CC(C)(C)NCC(CSC1=NC(=CS1)C2=CC=C(S2)C(=O)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B164357.png)